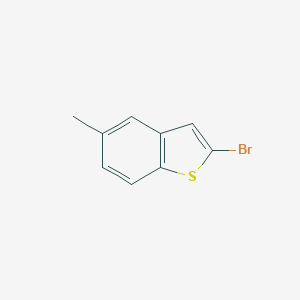

2-Bromo-5-methyl-1-benzothiophene

Description

BenchChem offers high-quality 2-Bromo-5-methyl-1-benzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methyl-1-benzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPBPLLBZYSGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383395 | |

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111860-00-5 | |

| Record name | 2-bromo-5-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-methyl-1-benzothiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule. We will explore both direct functionalization of a pre-formed benzothiophene core and a multi-step approach involving the construction of the bicyclic system. The causality behind experimental choices, self-validating system protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field.

Introduction: The Significance of 2-Bromo-5-methyl-1-benzothiophene

Benzothiophene and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of 2-Bromo-5-methyl-1-benzothiophene, featuring a bromine atom at the 2-position and a methyl group on the benzene ring, offers a versatile platform for further chemical modifications. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments. The methyl group can influence the electronic properties and metabolic stability of potential drug candidates. A reliable and efficient synthesis of this building block is therefore crucial for the exploration of new chemical space in pharmaceutical and materials research.

Strategic Approaches to Synthesis

The synthesis of 2-Bromo-5-methyl-1-benzothiophene can be approached through two primary strategies:

-

Strategy A: Direct Bromination of 5-methyl-1-benzothiophene. This is the most atom-economical approach but is challenged by the regioselectivity of electrophilic substitution on the benzothiophene ring.

-

Strategy B: Multi-step Synthesis via Cyclization. This strategy involves the construction of the benzothiophene ring from acyclic precursors, offering greater control over the final substitution pattern.

This guide will focus on a plausible and adaptable multi-step synthesis, as direct bromination of 5-methyl-1-benzothiophene is likely to yield the thermodynamically favored 3-bromo isomer as the major product due to the electronic properties of the benzothiophene nucleus.

Multi-step Synthesis Pathway: A Detailed Exploration

A robust and logical multi-step synthesis of 2-Bromo-5-methyl-1-benzothiophene can be envisioned starting from the commercially available 4-methylthiophenol (p-thiocresol). This pathway involves the formation of a key intermediate that is then cyclized to form the desired benzothiophene ring system.

Diagram of the Proposed Multi-step Synthesis Pathway

Caption: Proposed multi-step synthesis of 2-Bromo-5-methyl-1-benzothiophene.

Step 1: Synthesis of 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal (S-Alkylation)

Causality behind Experimental Choices: The first step involves the S-alkylation of 4-methylthiophenol with bromoacetaldehyde diethyl acetal. The use of a strong base like sodium hydride (NaH) is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion. The acetal protecting group on the aldehyde is essential to prevent unwanted side reactions of the highly reactive aldehyde functionality under the basic conditions of the alkylation. Tetrahydrofuran (THF) is a suitable aprotic solvent that effectively solvates the reactants.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-methylthiophenol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add bromoacetaldehyde diethyl acetal (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-((4-methylphenyl)thio)acetaldehyde diethyl acetal.

Step 2: Synthesis of 5-Methyl-1-benzothiophene (Cyclization and Aromatization)

Causality behind Experimental Choices: The key ring-forming step is an intramolecular electrophilic cyclization. A strong acid catalyst, such as polyphosphoric acid (PPA), is employed to protonate one of the ethoxy groups of the acetal, leading to its elimination and the in situ formation of a reactive oxonium ion, which is in equilibrium with the aldehyde. The aldehyde is then protonated, and the electron-rich aromatic ring attacks the activated carbonyl carbon. Subsequent dehydration leads to the formation of the benzothiophene ring. Heat is required to drive this reaction to completion.

Experimental Protocol:

-

Add the 2-((4-methylphenyl)thio)acetaldehyde diethyl acetal (1.0 equivalent) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acetal).

-

Heat the mixture with vigorous stirring to a temperature of 100-140 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as toluene or diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-methyl-1-benzothiophene.

Step 3: Synthesis of 2-Bromo-5-methyl-1-benzothiophene (Regioselective Bromination)

Causality behind Experimental Choices: While electrophilic substitution of benzothiophene typically occurs at the 3-position, the use of N-bromosuccinimide (NBS) as a brominating agent can, under specific conditions, favor bromination at the 2-position, particularly for substituted benzothiophenes. The reaction mechanism is believed to involve a radical pathway or an ionic pathway depending on the reaction conditions. For this specific transformation, an ionic pathway is more likely to yield the desired 2-bromo isomer. Acetonitrile or carbon tetrachloride are common solvents for such reactions.

Experimental Protocol:

-

Dissolve 5-methyl-1-benzothiophene (1.0 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with dichloromethane or diethyl ether.

-

Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield 2-Bromo-5-methyl-1-benzothiophene.

Alternative Pathway: Cyclization of a Pre-brominated Precursor

An alternative and potentially more regioselective approach involves the cyclization of a precursor that already contains the bromine atom in the desired position. One such documented, though less detailed, pathway is the synthesis from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.[1]

Diagram of the Alternative Synthesis Pathway

Caption: Alternative synthesis via cyclization of a dibromoethenyl precursor.

This pathway is attractive as it directly establishes the 2-bromo substitution pattern. However, the synthesis of the starting material, 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, would require a separate multi-step sequence, and the cyclization conditions would need to be carefully optimized to favor the desired intramolecular reaction.

Data Summary

| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 | 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal | 4-Methylthiophenol, Bromoacetaldehyde diethyl acetal | NaH, THF | 70-85 | >95 (after purification) |

| 2 | 5-Methyl-1-benzothiophene | 2-((4-Methylphenyl)thio)acetaldehyde diethyl acetal | PPA | 60-75 | >98 (after purification) |

| 3 | 2-Bromo-5-methyl-1-benzothiophene | 5-Methyl-1-benzothiophene | NBS, CH3CN | 50-70 | >98 (after purification) |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Conclusion

This technical guide has outlined a detailed and logical multi-step synthesis for the preparation of 2-Bromo-5-methyl-1-benzothiophene. The presented pathway, starting from 4-methylthiophenol, offers a reliable method with good control over the final substitution pattern. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles. While direct bromination of 5-methyl-1-benzothiophene remains an area for further investigation to control regioselectivity, the multi-step approach provides a more predictable and scalable route for obtaining this valuable building block for research and development in the pharmaceutical and materials science sectors.

References

- General procedures for S-alkylation of thiophenols can be found in various organic chemistry textbooks and journals. For a representative example, see: Landini, D.; Rolla, F. Org. Synth.1978, 58, 143.

- General methods for the synthesis of benzothiophenes via cyclization of thioethers are well-documented. For an overview, see: Joule, J. A. in Science of Synthesis, Vol.

- For examples of regioselective bromination of thiophene and its derivatives, see: (a) Gjos, N.; Gronowitz, S. Acta Chem. Scand.1971, 25, 2596-2604. (b) A general discussion on electrophilic substitution of benzothiophenes can be found in: Bird, C. W.; Cheeseman, G. W. H. in Comprehensive Organic Chemistry, Vol. 4 (Pergamon Press, 1979), pp 89-153.

Sources

Introduction: The Significance of the Benzothiophene Scaffold

An In-depth Technical Guide to 2-Bromo-5-methyl-1-benzothiophene: Synthesis, Safety, and Applications

Benzothiophene, a heterocyclic aromatic compound formed by the fusion of a benzene and a thiophene ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural rigidity, electron-rich nature, and ability to engage in various intermolecular interactions have made its derivatives attractive candidates for drug development.[1] Molecules incorporating the benzothiophene core have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2][3]

This guide focuses on a key synthetic intermediate, 2-Bromo-5-methyl-1-benzothiophene . The strategic placement of a bromine atom at the 2-position and a methyl group at the 5-position makes this molecule a versatile building block for the synthesis of more complex, functionally diverse benzothiophene derivatives through various cross-coupling reactions. Understanding its properties, synthesis, and safe handling is paramount for researchers aiming to leverage this compound in drug discovery and organic synthesis programs.

PART 1: Core Physicochemical and Identification Data

Accurate identification and understanding of the fundamental properties of a chemical reagent are the foundation of successful research. The essential data for 2-Bromo-5-methyl-1-benzothiophene are summarized below.

| Property | Value | Reference |

| CAS Number | 111860-00-5 | [4] |

| Molecular Formula | C₉H₇BrS | [4][5] |

| Molecular Weight | 227.12 g/mol | [4][5] |

| IUPAC Name | 2-bromo-5-methyl-1-benzothiophene | [4] |

| Synonyms | 2-bromo-5-methylbenzo[b]thiophene, Benzo[b]thiophene, 2-bromo-5-methyl | [4] |

| Appearance | Solid | [6] |

| Purity (Typical) | ≥97% | [4] |

PART 2: Synthesis and Reactivity

Synthetic Pathways to 2-Bromo-5-methyl-1-benzothiophene

The synthesis of substituted benzothiophenes can be achieved through various cyclization strategies. A common approach involves the reaction of a suitably substituted benzene derivative with a sulfur source. For 2-Bromo-5-methyl-1-benzothiophene, a plausible synthetic route starts from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, which can undergo intramolecular cyclization to form the target benzothiophene ring system.[5]

Alternative modern methods often involve transition-metal-catalyzed reactions, such as the annulation of 2-bromo alkynylbenzenes with sodium sulfide, which provides a versatile route to various 2-substituted benzothiophenes.[7][8]

Chemical Reactivity and Strategic Importance

The synthetic utility of 2-Bromo-5-methyl-1-benzothiophene is primarily derived from the reactivity of the carbon-bromine bond at the 2-position. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.[9]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the modular and efficient installation of diverse functional groups and molecular fragments, making this compound an ideal starting point for generating libraries of novel compounds for biological screening. The methyl group at the 5-position also offers a site for potential functionalization, although it is less reactive than the C-Br bond.

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following protocol details a representative Suzuki cross-coupling reaction to illustrate the synthetic utility of 2-Bromo-5-methyl-1-benzothiophene.

Objective: To synthesize 2-(4-methoxyphenyl)-5-methyl-1-benzothiophene.

Methodology:

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-5-methyl-1-benzothiophene (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. The excess boronic acid ensures the complete consumption of the starting bromide.

-

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as sodium carbonate (Na₂CO₃) (2.0 eq).

-

Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. A biphasic solvent system often facilitates the reaction by helping to dissolve both the organic reagents and the inorganic base.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. Drying the organic layer is crucial before solvent evaporation to prevent contamination of the product with water.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-5-methyl-1-benzothiophene.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity differences.

-

Caption: Workflow for a typical Suzuki cross-coupling reaction.

PART 3: Safety Data and Handling

Hazard Identification: Based on analogous compounds, 2-Bromo-5-methyl-1-benzothiophene should be handled as a substance that is potentially:

-

Harmful if swallowed, in contact with skin, or if inhaled. [10][12]

-

Causes skin irritation. [10]

-

Causes serious eye irritation. [10]

-

May cause respiratory irritation. [10]

| Hazard Statement (Anticipated) | Precautionary Statement (Recommended) |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.

PART 4: Applications in Research and Drug Development

The true value of 2-Bromo-5-methyl-1-benzothiophene lies in its application as a scaffold for creating novel molecules with potential therapeutic value. The benzothiophene core is a key feature in several approved drugs and clinical candidates.[1]

Role as a Core Building Block: The ability to selectively functionalize the 2-position allows chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of a new chemical series. This is a cornerstone of modern drug discovery. By starting with this common intermediate, researchers can rapidly synthesize a diverse library of compounds for screening against various biological targets.

Caption: From building block to potential drug candidates.

Therapeutic Relevance: Derivatives of benzothiophene are being investigated for a multitude of diseases:

-

Oncology: Certain benzothiophene derivatives act as inhibitors of kinases or tubulin polymerization, crucial targets in cancer therapy.[1]

-

Inflammatory Diseases: The scaffold is present in molecules designed to inhibit enzymes involved in the inflammatory cascade.

-

Infectious Diseases: The structural motif has been incorporated into novel antibacterial and antifungal agents.[2]

By providing a reliable synthetic entry point, 2-Bromo-5-methyl-1-benzothiophene is a critical tool for researchers working to develop the next generation of therapeutics in these and other fields.

References

-

Wikipedia. (n.d.). Benzothiophene. [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoro-7-methyl-1-benzothiophene. [Link]

-

ChemBK. (2024). 2-BROMO-5-BENZOYLTHIOPHENE. [Link]

-

ResearchGate. (2015). Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylthiophene. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

-

Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [Link]

-

Aslam, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 6. [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-methyl-1-benzothiophene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 5. 2-BROMO-5-METHYL-1-BENZOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-2-methyl-1-benzothiophene | CymitQuimica [cymitquimica.com]

- 7. Benzothiophene - Wikipedia [en.wikipedia.org]

- 8. Benzothiophene synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. chembk.com [chembk.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-methyl-1-benzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methyl-1-benzothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and thiophene ring system with a reactive bromine atom at the 2-position and a methyl group on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The benzothiophene core is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting activities such as antimicrobial, anti-cancer, and anti-inflammatory properties.[1] The strategic placement of the bromine atom allows for facile functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the reactivity and stability of 2-Bromo-5-methyl-1-benzothiophene, offering insights into its synthesis, key synthetic transformations, and handling considerations. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Bromo-5-methyl-1-benzothiophene is essential for its effective use in synthesis and for ensuring safe handling and storage. The following table summarizes key properties, compiled from various sources and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrS | [2] |

| Molecular Weight | 227.12 g/mol | [2] |

| CAS Number | 111860-00-5 | [2] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 2-bromo-5-methyl-1-benzothiophene | [2] |

| SMILES | Cc1cc2c(cc1)sc(Br)c2 | [2] |

| InChI Key | HZPBPLLBZYSGBI-UHFFFAOYSA-N | [2] |

Synthesis of 2-Bromo-5-methyl-1-benzothiophene

The synthesis of substituted benzothiophenes can be achieved through various strategies.[3][4] A plausible and efficient method for the preparation of 2-Bromo-5-methyl-1-benzothiophene involves the cyclization of a suitably substituted precursor. One reported synthetic route commences from 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol.[5] While a detailed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from established methods for benzothiophene synthesis.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as an intramolecular cyclization reaction, where the thiol group attacks one of the brominated carbons of the ethenyl group, followed by elimination to form the thiophene ring.

Caption: Conceptual synthetic pathway to 2-Bromo-5-methyl-1-benzothiophene.

General Experimental Protocol (Adapted from similar syntheses)

The following is a representative, non-validated protocol based on general principles of benzothiophene synthesis.[3] Caution: This protocol should be optimized and validated in a laboratory setting.

-

Starting Material Preparation: The precursor, 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol, would first need to be synthesized. This could potentially be achieved by the ortho-lithiation of a protected 4-methylthiophenol, followed by reaction with a suitable C2-electrophile and subsequent deprotection and bromination steps.

-

Cyclization:

-

Dissolve 2-(2,2-dibromoethenyl)-4-methyl-benzenethiol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 - 1.5 eq), portion-wise at 0 °C to facilitate the formation of the thiolate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-methyl-1-benzothiophene.

-

Reactivity of 2-Bromo-5-methyl-1-benzothiophene

The bromine atom at the 2-position of the benzothiophene ring is the primary site of reactivity, making it an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-rich nature of the benzothiophene ring system influences the reactivity of the C-Br bond.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[6][7][8] 2-Bromo-5-methyl-1-benzothiophene is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-5-methyl-1-benzothiophene to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following protocol is a general guideline for the Suzuki-Miyaura coupling of 2-Bromo-5-methyl-1-benzothiophene with an arylboronic acid.[7][9]

-

Reaction Setup:

-

To a dry Schlenk flask or reaction vial, add 2-Bromo-5-methyl-1-benzothiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition and Reaction:

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methyl-1-benzothiophene.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[10][11] This reaction is highly effective for the amination of 2-Bromo-5-methyl-1-benzothiophene with a wide range of primary and secondary amines.

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[10]

Caption: General experimental workflow for the Buchwald-Hartwig amination.

The following is a general protocol for the Buchwald-Hartwig amination of 2-Bromo-5-methyl-1-benzothiophene with a representative amine, such as morpholine.[11][13]

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry, sealable reaction tube.

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).

-

Add 2-Bromo-5-methyl-1-benzothiophene (1.0 eq).

-

-

Addition of Amine and Solvent:

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Add the amine (e.g., morpholine) (1.1-1.2 eq).

-

Seal the reaction tube and heat to 80-120 °C with stirring.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired 2-amino-5-methyl-1-benzothiophene derivative.

-

Stability and Handling

The stability of 2-Bromo-5-methyl-1-benzothiophene is a critical consideration for its storage, handling, and use in synthesis. While specific, quantitative stability data is not extensively available in the literature, its stability can be inferred from the properties of related benzothiophene and aryl bromide compounds.

Thermal Stability

Benzothiophene derivatives are generally known for their good thermal stability.[14] However, like many organic compounds, prolonged exposure to high temperatures can lead to decomposition. The presence of substituents can influence the thermal stability.[15] It is recommended to store the compound in a cool environment. For long-term storage, refrigeration (2-8 °C) is advisable.

Chemical Stability and Degradation Pathways

-

Hydrolytic Stability: Aryl bromides are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to the corresponding hydroxyl derivative may occur.[16][17]

-

Oxidative Stability: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones under strong oxidizing conditions.

-

Photostability: Many aromatic compounds, including benzothiophene derivatives, can be sensitive to light.[18] It is recommended to store 2-Bromo-5-methyl-1-benzothiophene in an amber glass bottle to protect it from light.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always handle 2-Bromo-5-methyl-1-benzothiophene in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture over extended periods.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, especially at elevated temperatures.

Conclusion

2-Bromo-5-methyl-1-benzothiophene is a valuable and versatile building block for organic synthesis. Its reactivity, primarily centered at the C-Br bond, allows for the efficient construction of complex molecules through well-established cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. A thorough understanding of its synthesis, reactivity, and stability is crucial for its successful application in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can effectively and safely utilize 2-Bromo-5-methyl-1-benzothiophene to advance their synthetic programs in drug discovery and materials science.

References

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. Available at: [Link]

-

(PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes - ResearchGate. Available at: [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents.

-

Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]

-

Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based on[5]Benzothieno[3,2‐b][5]benzothiophene Dimers Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. Available at: [Link]

-

Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available at: [Link]

- EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents.

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Available at: [Link]

-

Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC. Available at: [Link]

-

Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction - ResearchGate. Available at: [Link]

-

Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans... - ResearchGate. Available at: [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

Decomposition of benzothiophene, dibenzothiophene, and their derivatives in subcritical and supercritical water with alkali - Tohoku University. Available at: [Link]

-

Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - RSC Publishing. Available at: [Link]

-

Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. Available at: [Link]

-

Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Digital CSIC. Available at: [Link]

-

Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - RSC Publishing. Available at: [Link]

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]

-

Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes - ResearchGate. Available at: [Link]

-

(PDF) Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives - ResearchGate. Available at: [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

-

Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights - PMC - NIH. Available at: [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available at: [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. Available at: [Link]

Sources

- 1. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. 2-BROMO-5-METHYL-1-BENZOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 17. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to Substituted 1-Benzothiophenes in Drug Discovery

This guide provides an in-depth exploration of substituted 1-benzothiophene compounds, a cornerstone scaffold in medicinal chemistry. We will navigate the synthetic intricacies of these molecules, delve into their diverse pharmacological applications, and examine the critical structure-activity relationships that drive their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1-benzothiophene core in their own research endeavors.

The 1-Benzothiophene Core: A Privileged Structure in Medicinal Chemistry

The 1-benzothiophene scaffold, a bicyclic system where a benzene ring is fused to a thiophene ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups, allowing for precise interactions with biological targets.[2] This inherent structural advantage, coupled with the diverse chemistry of the thiophene ring, has cemented the 1-benzothiophene core as a "privileged structure" in drug discovery.[1]

The versatility of this scaffold is evidenced by its presence in several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[3] These examples underscore the broad therapeutic potential of 1-benzothiophene derivatives, which span from anticancer and antimicrobial to anti-inflammatory and antidiabetic applications.[1][2][4]

Crafting the Core: Key Synthetic Strategies for Substituted 1-Benzothiophenes

The synthesis of the 1-benzothiophene ring system and its derivatives can be achieved through a variety of strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail some of the most robust and widely employed synthetic routes.

The Gewald Reaction: A Versatile Route to 2-Aminobenzothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes, which are valuable intermediates for the construction of more complex 1-benzothiophene derivatives.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[5][7]

Reaction Mechanism:

The mechanism of the Gewald reaction is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[7][8] This is followed by the addition of sulfur to the α-carbon, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product.[7]

Figure 1: Simplified workflow of the Gewald reaction.

Exemplary Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Reactants: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, and Morpholine (as a basic catalyst).

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

To a stirred solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add morpholine (0.1-0.2 equivalents).

-

To this mixture, add elemental sulfur (1.1 equivalents) portion-wise.

-

The reaction mixture is then heated to reflux (approximately 50°C) for a specified period (typically 1-3 hours), with monitoring by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of 1-benzothiophene scaffolds.[9][10] These methods often involve the coupling of an ortho-halo-substituted benzene derivative with a sulfur-containing coupling partner, followed by an intramolecular cyclization.

A common strategy involves the Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by a palladium-catalyzed intramolecular cyclization of the resulting 2-alkynylthiophenol intermediate to afford the 2-substituted 1-benzothiophene.[9]

Reaction Workflow:

Figure 2: Palladium-catalyzed synthesis of 2-substituted 1-benzothiophenes.

Illustrative Protocol: Palladium-Catalyzed Synthesis of 2-Phenylbenzo[b]thiophene

-

Reactants: 2-Iodothiophenol, Phenylacetylene, Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

-

Solvent: Anhydrous solvent such as toluene or DMF.

-

Procedure:

-

A reaction vessel is charged with 2-iodothiophenol (1 equivalent), phenylacetylene (1.2 equivalents), Pd(OAc)₂ (e.g., 5 mol%), and the phosphine ligand (e.g., 10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous solvent and the base (e.g., 2-3 equivalents) are added.

-

The reaction mixture is heated to an elevated temperature (e.g., 80-100°C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent and washing with brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[9]

-

Photocatalytic Synthesis: A Greener Approach

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology can be applied to the synthesis of 1-benzothiophenes, often proceeding under mild conditions and avoiding the use of stoichiometric and often toxic reagents.[11][12]

One notable example is the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes.[13] This reaction, initiated by a photoredox catalyst such as eosin Y under green light irradiation, provides a regioselective route to substituted 1-benzothiophenes.

Pharmacological Landscape of Substituted 1-Benzothiophenes

The structural versatility of the 1-benzothiophene nucleus has led to the discovery of derivatives with a wide array of pharmacological activities.[3] Below, we explore some of the most significant therapeutic areas where these compounds have made a substantial impact.

Anticancer Activity

Substituted 1-benzothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1]

Structure-Activity Relationship (SAR) Highlights for Anticancer Activity:

| Substitution Position | Moiety | Impact on Activity | Reference |

| 2 | Aryl, Heteroaryl | Often crucial for activity; can influence receptor binding. | [1] |

| 3 | Acrylonitrile | Potent tubulin polymerization inhibitors. | [1] |

| 4, 7 | Methoxy groups | Can enhance activity, particularly in tubulin inhibitors. | [1] |

| 6 | Hydroxyl group | Important for estrogen receptor modulation (e.g., Raloxifene). | [3] |

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain 1-benzothiophene derivatives, particularly those with a 3-acrylonitrile moiety, can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[1]

-

Enzyme Inhibition: Substituted 1-benzothiophenes have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and phosphoglycerate dehydrogenase (PHGDH).

-

Receptor Modulation: The most prominent example is Raloxifene, a selective estrogen receptor modulator (SERM) that exhibits antagonistic effects in breast and uterine tissues while acting as an agonist in bone.[3]

Figure 3: Major anticancer mechanisms of substituted 1-benzothiophenes.

Antimicrobial Activity

The 1-benzothiophene scaffold is also a promising platform for the development of novel antimicrobial agents.[14][15] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14]

Mechanism of Action:

While the exact mechanisms can vary, some 1-benzothiophene-indole hybrids have been found to inhibit bacterial pyruvate kinase, an essential enzyme in glycolysis, thereby disrupting bacterial metabolism.[16]

Structure-Activity Relationship Insights for Antimicrobial Activity:

-

The incorporation of other heterocyclic moieties, such as coumarins, pyrimidines, and pyrazoles, onto the 1-benzothiophene core has been shown to enhance antimicrobial activity.[14]

-

The position and nature of substituents on both the benzothiophene ring and any appended heterocyclic systems significantly influence the potency and spectrum of activity.

Anti-inflammatory Activity

Substituted 1-benzothiophenes have emerged as potent anti-inflammatory agents.[1][2] Their mechanisms of action can be multifaceted, targeting key enzymes and pathways involved in the inflammatory cascade.

Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Inhibition: Some derivatives exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are central to the production of pro-inflammatory prostaglandins.[17]

-

5-Lipoxygenase (5-LOX) Inhibition: Dual inhibition of both COX and 5-LOX pathways is a particularly attractive strategy for developing anti-inflammatory drugs with an improved side-effect profile. Certain benzothiophene derivatives have shown the ability to inhibit 5-LOX, which is involved in the synthesis of leukotrienes.[17]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Some 1-benzothiophene compounds can activate PPARα or PPARγ, which are nuclear receptors that play a role in regulating inflammation.[18]

Pharmacokinetic Profile: A Brief Overview

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success.[19] While the pharmacokinetic profile is highly dependent on the specific substitution pattern of a 1-benzothiophene derivative, some general observations can be made.

The well-known drug Raloxifene , for instance, undergoes extensive first-pass metabolism, primarily through glucuronide conjugation.[20] This leads to a low oral bioavailability. However, it is well-distributed in the body. The pharmacokinetic properties of novel thiophene derivatives are often assessed using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools.[20] These studies can provide valuable early-stage insights into a compound's potential drug-likeness and help guide lead optimization efforts.[20]

Conclusion and Future Perspectives

The 1-benzothiophene scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic profiles. The exploration of novel substitution patterns and the use of modern synthetic methodologies, such as photocatalysis and flow chemistry, will undoubtedly unlock new therapeutic opportunities for this remarkable heterocyclic system.

References

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

- Putrov, D., & Candeias, N. R. (2024).

- Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(7), 839-857.

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- Anonymized. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1026-1054.

- University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal.

- Anonymized. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PMC.

- Anonymized. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.

- Chen, J., Xiang, H., Yang, L., & Zhou, X. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(10), 5963-5966.

- Anonymized. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PubMed Central.

- Anonymized. (n.d.). Synthesis of Raloxifene-Like Quinoxaline Derivatives by Intramolecular Electrophilic Cyclization with Disulfides.

- Anonymized. (n.d.). Transition metal-free, photocatalytic arylation and dioxygenation for vicinal diketone synthesis using alkynes and arene diazonium salts. Organic Chemistry Frontiers.

- Anonymized. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- Anonymized. (n.d.). Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. PMC.

- Anonymized. (n.d.). Benzothiophene derivatives and medicinal use thereof.

- Anonymized. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. NIH.

- Anonymized. (2024).

- Anonymized. (2011). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry.

- Romero-Parra, J., Mella-Raipán, J., Palmieri, V., Allarà, M., Torres, M. J., Pessoa-Mahana, H., ... & Pessoa-Mahana, C. D. (2016). Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. European journal of medicinal chemistry, 124, 17-35.

- Anonymized. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process.

- Anonymized. (2021). MOLECULAR DOCKING STUDY, DRUG-LIKENESS AND PHARMACOKINETIC PROPERTIES (ADMET)

- Anonymized. (n.d.).

- Anonymized. (n.d.). Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group.

- Anonymized. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.

- Anonymized. (2025). ADME Properties in Drug Delivery. MDPI.

- Anonymized. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.

- Anonymized. (n.d.). Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group. OUCI.

- Anonymized. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.

- Anonymized. (2016). Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor. PubMed.

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]

- 10. Benzothiophene synthesis [organic-chemistry.org]

- 11. Transition metal-free, photocatalytic arylation and dioxygenation for vicinal diketone synthesis using alkynes and arene diazonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes us… [ouci.dntb.gov.ua]

- 13. Synthesis of stilbene derivatives via visible-light-induced cross-coupling of aryl diazonium salts with nitroalkenes using –NO2 as a leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Research Portal [ircommons.uwf.edu]

- 16. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]

- 19. ADME Properties in Drug Delivery [mdpi.com]

- 20. ajol.info [ajol.info]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methyl-1-benzothiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Bromo-5-methyl-1-benzothiophene, a key heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the primary synthetic strategies, focusing on the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. Emphasis is placed on a robust and efficient two-step synthesis commencing from commercially available precursors. This guide integrates field-proven insights with established chemical principles to ensure a self-validating and reproducible methodology.

Introduction: The Significance of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and functional materials. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with various biological targets. Consequently, substituted benzothiophenes are integral to the molecular architecture of several approved pharmaceuticals. The targeted compound, 2-Bromo-5-methyl-1-benzothiophene, serves as a versatile intermediate. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the facile introduction of diverse molecular fragments. The 5-methyl group subtly modulates the electronic properties and lipophilicity of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and industrially scalable synthesis of 2-Bromo-5-methyl-1-benzothiophene is a two-step process. This strategy is predicated on the initial construction of the 5-methyl-1-benzothiophene core, followed by a regioselective bromination at the electron-rich 2-position of the thiophene ring.

Step 1: Synthesis of 5-methyl-1-benzothiophene

The synthesis of the benzothiophene core can be achieved through various cyclization strategies. A well-established and reliable method involves the reaction of a substituted thiophenol with an appropriate C2 synthon, followed by cyclization. In this case, p-thiocresol (4-methylbenzenethiol) is the logical and commercially available starting material.

p-Thiocresol is a readily available organosulfur compound.[1][2][3][4] It serves as the source of the benzene ring, the methyl group at the 5-position, and the sulfur atom of the thiophene ring.

A common and effective method for the synthesis of benzothiophenes from thiophenols is the reaction with an α-halo ketone or aldehyde followed by acid-catalyzed cyclization. A particularly effective C2 synthon is chloroacetaldehyde dimethyl acetal.

The reaction proceeds via an initial S-alkylation of p-thiocresol with chloroacetaldehyde dimethyl acetal to form an intermediate thioether. This is followed by an acid-catalyzed intramolecular electrophilic substitution (a Friedel-Crafts type reaction) to close the thiophene ring.

Experimental Protocols

Synthesis of 5-methyl-1-benzothiophene from p-Thiocresol

Step 1: S-Alkylation

-

To a solution of p-thiocresol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature until the p-thiocresol has fully dissolved to form the thiolate salt.

-

To this solution, add chloroacetaldehyde dimethyl acetal (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude S-(2,2-dimethoxyethyl)(4-methylphenyl)sulfane. This intermediate can be used in the next step without further purification.

Step 2: Cyclization

-

Dissolve the crude thioether from the previous step in a suitable high-boiling solvent such as toluene or xylene.

-

Add a strong acid catalyst. Polyphosphoric acid (PPA) or methanesulfonic acid are commonly used for this type of cyclization.[5][6]

-

Heat the mixture to a high temperature (typically >100 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

-

Extract the product with an organic solvent, and wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 5-methyl-1-benzothiophene.

Synthesis of 2-Bromo-5-methyl-1-benzothiophene

The bromination of 5-methyl-1-benzothiophene is an electrophilic aromatic substitution. The thiophene ring in benzothiophene is more activated towards electrophilic attack than the benzene ring. The α-position (C2) is the most electron-rich and sterically accessible site.

Key Reagent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a mild and highly regioselective brominating agent for electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] Its use avoids the harsh conditions and potential over-bromination associated with using elemental bromine.

Step-by-Step Protocol:

-

Dissolve 5-methyl-1-benzothiophene (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction with water or a dilute aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude 2-Bromo-5-methyl-1-benzothiophene by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the final product as a solid.

Data Presentation

| Compound | Starting Material(s) | Key Reagents | Typical Yield | Purity |

| 5-methyl-1-benzothiophene | p-Thiocresol, Chloroacetaldehyde dimethyl acetal | NaOH, PPA | 70-85% | >98% |

| 2-Bromo-5-methyl-1-benzothiophene | 5-methyl-1-benzothiophene | N-Bromosuccinimide (NBS) | 90-99% | >99% |

Mechanistic Insights & Causality

The choice of a two-step synthesis is guided by the principles of regioselectivity and functional group compatibility.

-

Cyclization: The acid-catalyzed cyclization of the thioether intermediate is a classic example of an intramolecular electrophilic aromatic substitution. The choice of a strong acid like PPA is crucial to promote the formation of the electrophilic species required for the ring closure.

-

Bromination Regioselectivity: The bromination of 5-methyl-1-benzothiophene with NBS proceeds with high regioselectivity for the 2-position. This is because the sulfur atom in the thiophene ring can effectively stabilize the positive charge in the transition state of the electrophilic attack at the adjacent C2 carbon. The electron-donating nature of the sulfur atom makes the thiophene ring significantly more reactive than the benzene ring towards electrophiles. While the methyl group on the benzene ring is activating, its effect is less pronounced than that of the heterocyclic sulfur atom.

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway for 2-Bromo-5-methyl-1-benzothiophene.

Conclusion

The synthesis of 2-Bromo-5-methyl-1-benzothiophene is most effectively achieved through a robust two-step sequence starting from p-thiocresol. This method offers high yields, excellent regioselectivity in the bromination step, and utilizes readily available starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge for the successful and reproducible synthesis of this valuable chemical intermediate.

References

-

Benzothiophene synthesis - Organic Chemistry Portal. [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC. [Link]

-

Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)

- US5969157A - Process for the synthesis of benzothiophenes - Google P

-

Benzo[b]thiophene-2-carbaldehyde - MDPI. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. [Link]

- EP0832889B1 - Process for the synthesis of benzothiophenes - Google P

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - PMC - NIH. [Link]

-

(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - ResearchGate. [Link]

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide - YouTube. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. [Link]

-

Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3 ... - RSC Publishing. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - Sci-Hub. [Link]

-

para-thiocresol 1-mercapto-4-methylbenzene - The Good Scents Company. [Link]

-

Manufacturers of p-Thiocresol, 98%, CAS 106-45-6, T 1840, along with worldwide shipping | Otto Chemie Pvt Ltd - IN. [Link]

-

4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem. [Link]

Sources

- 1. p-Toluenethiol | 106-45-6 [chemicalbook.com]

- 2. para-thiocresol, 106-45-6 [thegoodscentscompany.com]

- 3. Manufacturers of p-Thiocresol, 98%, CAS 106-45-6, T 1840, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 4. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-5-methyl-1-benzothiophene

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 2-Bromo-5-methyl-1-benzothiophene, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. Given the limited direct experimental data on this specific molecule in publicly accessible literature, this document synthesizes information from foundational principles of organic chemistry, spectroscopic data of analogous structures, and established computational and experimental methodologies to present a robust predictive analysis.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring.[1] This core structure is a key pharmacophore in a variety of biologically active molecules and pharmaceutical drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[1][2] The diverse biological activities of benzothiophene derivatives underscore the importance of understanding their precise three-dimensional structure and conformational dynamics, which are critical determinants of their interaction with biological targets.[2] The introduction of substituents, such as a bromine atom and a methyl group in 2-Bromo-5-methyl-1-benzothiophene, can significantly influence the molecule's electronic properties, steric profile, and ultimately, its biological efficacy and material characteristics.

Molecular Structure and Theoretical Conformation

The molecular structure of 2-Bromo-5-methyl-1-benzothiophene is predicated on the planar, aromatic benzothiophene core.[1][3] The key structural features are determined by the interplay of the inherent geometry of the fused ring system and the electronic and steric effects of the bromine and methyl substituents.

The Benzothiophene Core

The benzothiophene ring system is inherently planar due to the sp² hybridization of its carbon and sulfur atoms, which results in a delocalized π-electron system across both rings.[3] This planarity is a defining characteristic of the molecule's ground state conformation.

Substituent Effects on Molecular Geometry

The bromine atom at the 2-position and the methyl group at the 5-position introduce specific electronic and steric influences that can subtly alter the local geometry of the benzothiophene ring.

-